molecular formula C6H7NO3 B6237515 2-(1,3-oxazol-2-yl)propanoic acid CAS No. 1484542-90-6

2-(1,3-oxazol-2-yl)propanoic acid

Cat. No.: B6237515
CAS No.: 1484542-90-6
M. Wt: 141.1
InChI Key:
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Description

2-(1,3-Oxazol-2-yl)propanoic acid is an organic compound featuring an oxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves scalable cyclization reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives with additional functional groups, while reduction can lead to partially or fully saturated oxazole rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-oxazol-2-yl)propanoic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a precursor for drugs targeting specific enzymes and receptors. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

Industrially, this compound is used in the synthesis of polymers and resins. Its ability to form stable, high-performance materials makes it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 2-(1,3-oxazol-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The oxazole ring’s electronic properties play a crucial role in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid: This compound shares the oxazole ring but has different substituents, leading to varied biological activities and applications.

    2-(1,3-Oxazol-4-yl)propanoic acid:

Uniqueness

2-(1,3-Oxazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and interactions with biological targets, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

1484542-90-6

Molecular Formula

C6H7NO3

Molecular Weight

141.1

Purity

95

Origin of Product

United States

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